![molecular formula C28H26N4O2S B2739330 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)propanamide CAS No. 1173741-64-4](/img/structure/B2739330.png)
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)propanamide” is a complex organic molecule . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular formula of this compound is C28H26N4O2S. It has a molecular weight of 482.6. The exact structure would require more specific information or a detailed structural analysis which is not provided in the available sources.Applications De Recherche Scientifique
- This compound has been investigated for its potential as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC). HDAC inhibitors are known to induce epigenetic modifications affecting signaling networks, while PI3K inhibitors target cellular pathways important for cell proliferation, survival, and migration .
- Given its HDAC inhibitory functionality, this compound may play a role in epigenetic regulation. HDAC inhibitors alter gene expression by modifying histone acetylation patterns, potentially impacting cancer cell phenotype and growth .
- Although not extensively studied, compounds with HDAC inhibitory properties often exhibit anti-inflammatory effects. This compound’s dual inhibition could contribute to modulating inflammatory responses .
- HDAC inhibitors can influence immune responses by affecting gene expression in immune cells. This compound might impact immune cell function and cytokine production .
- HDAC inhibitors have shown promise in neurodegenerative disease research. They may enhance neuronal plasticity and protect against neurodegeneration .
- Some HDAC inhibitors exhibit antiviral properties. This compound’s dual inhibition could potentially impact viral replication or latency .
- PI3K inhibitors are relevant in metabolic disorders due to their role in insulin signaling and glucose homeostasis. This compound’s dual activity might influence metabolic pathways .
- PI3K signaling plays a role in cardiovascular health. Investigating whether this compound affects vascular function or cardiac remodeling could be valuable .
Cancer Treatment
Epigenetic Modulation
Anti-Inflammatory Potential
Immunomodulation
Neurodegenerative Diseases
Antiviral Activity
Metabolic Disorders
Cardiovascular Health
Mécanisme D'action
Propriétés
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(4-methylphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O2S/c1-18-12-14-21(15-13-18)17-29-26(33)19(2)35-28-31-23-11-7-6-10-22(23)25-30-24(27(34)32(25)28)16-20-8-4-3-5-9-20/h3-15,19,24H,16-17H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZNAAMBCTZCSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)propanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.